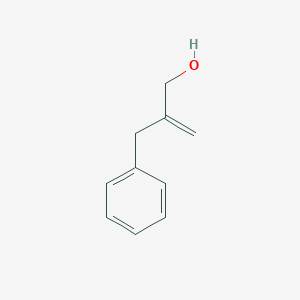

2-benzylprop-2-en-1-ol

Description

BenchChem offers high-quality 2-benzylprop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzylprop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCDISCXJYNYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311575 | |

| Record name | β-Methylenebenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30457-89-7 | |

| Record name | β-Methylenebenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30457-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methylenebenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical and physical properties of 2-benzylprop-2-en-1-ol

The following technical guide provides an in-depth analysis of 2-benzylprop-2-en-1-ol , a versatile allylic alcohol scaffold used in advanced organic synthesis and drug development.

A Versatile Allylic Alcohol Scaffold for Divergent Synthesis

Executive Summary

2-Benzylprop-2-en-1-ol (CAS: 30457-89-7) is a functionalized allylic alcohol characterized by a terminal alkene and a benzylic substituent at the C2 position.[1][2][3][4][5][6] This structural motif serves as a "linchpin" intermediate in the synthesis of complex alkaloids (e.g., Herqulines) and pharmaceutical agents (e.g., Clausenamide). Its utility stems from its dual reactivity: the hydroxyl group allows for directed functionalization (esterification, oxidation), while the 1,1-disubstituted alkene facilitates stereoselective transformations such as epoxidation, hydroboration, and transition-metal-catalyzed allylation.

Chemical Identity & Structural Analysis[4][7]

The compound consists of a propenol backbone substituted with a benzyl group at the 2-position.[1][2][3][7] The presence of the allylic hydroxyl group provides a handle for hydrogen bonding and coordination with metal catalysts, enhancing stereocontrol in downstream reactions.

| Property | Details |

| IUPAC Name | 2-benzylprop-2-en-1-ol |

| Synonyms | 2-benzylallyl alcohol; 2-methylene-3-phenylpropan-1-ol; Benzenepropanol, |

| CAS Number | 30457-89-7 |

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| SMILES | OCC(=C)Cc1ccccc1 |

| InChI Key | DHNSDRAPEVOWJB-UHFFFAOYSA-N (Related Aldehyde) |

Physical & Thermodynamic Properties

Experimental data for 2-benzylprop-2-en-1-ol characterizes it as a viscous oil at room temperature. It is lipophilic, soluble in common organic solvents (DCM, THF, EtOAc), and stable under standard laboratory conditions.

| Physical Parameter | Observation / Value |

| Physical State | Liquid (Clear Oil) |

| Boiling Point | >200 °C (Predicted based on MW and polarity) |

| Solubility | Soluble in |

| Density | ~1.0-1.05 g/cm³ (Estimated vs. benzyl alcohol) |

| Appearance | Colorless to pale yellow oil |

| Stability | Stable at RT; store at 2-8°C to prevent slow oxidation |

Synthesis & Production

The synthesis of 2-benzylprop-2-en-1-ol is typically achieved through the reduction of its corresponding aldehyde, 2-benzylacrylaldehyde (CAS 30457-88-6). This aldehyde is accessible via a Mannich-type reaction or a crossed-aldol condensation between 3-phenylpropanal and formaldehyde.

Protocol: Luche Reduction of 2-Benzylacrylaldehyde

-

Reagents: 2-Benzylacrylaldehyde,

, -

Mechanism: The addition of Cerium(III) chloride promotes the 1,2-reduction of the conjugated enal over the 1,4-reduction, ensuring the preservation of the alkene moiety.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-benzylacrylaldehyde (1.0 equiv) in MeOH (0.5 M).

-

Activation: Add

(1.3 equiv) and cool the solution to 0 °C. -

Reduction: Slowly add

(1.2 equiv) portion-wise to control gas evolution. -

Workup: Stir until TLC indicates consumption of starting material (~30 min). Quench with saturated aqueous

. Extract with -

Purification: Flash column chromatography (

, Hexanes/EtOAc) yields the pure alcohol as a clear oil.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway from commercially available precursors to 2-benzylprop-2-en-1-ol.

Chemical Reactivity & Mechanistic Insights[8][11]

2-Benzylprop-2-en-1-ol acts as a divergent intermediate. Its reactivity profile is defined by the electron-rich alkene and the primary hydroxyl group.

A. Directed Epoxidation

The allylic hydroxyl group directs epoxidation reagents (e.g., m-CPBA, VO(acac)2/TBHP) to the syn-face of the alkene, generating 2,3-epoxy alcohols . These epoxides are critical for accessing polyhydroxylated scaffolds found in natural products.

-

Key Insight: Borinic acid catalysis can be used to open these epoxides regioselectively, enabling "semipinacol" rearrangements that migrate the carbon skeleton.

B. Nickel-Catalyzed Umpolung Allylation

Recent studies utilize 2-benzylprop-2-en-1-ol in umpolung allylation reactions. Traditionally, allylic alcohols act as electrophiles (

-

Significance: This allows for the rapid assembly of complex amine scaffolds like those found in Clausenamide .

C. Oxidative Amidation

The alcohol can undergo Rhodium-catalyzed oxidative amidation. This transformation converts the allylic alcohol directly into an allylic amide, streamlining the synthesis of nitrogen-containing heterocycles.

Reactivity Map Visualization

Figure 2: Divergent reactivity profile of 2-benzylprop-2-en-1-ol in organic synthesis.

Applications in Drug Discovery

The structural motif of 2-benzylprop-2-en-1-ol is embedded in several bioactive natural products. Its application in Total Synthesis demonstrates its value as a high-fidelity building block.

-

Herqulines A & B:

-

Researchers have employed this alcohol to construct the bis-cyclohexene core of Herqulines. The alcohol is converted into a bifunctional allylboron reagent, which then undergoes a double allylation/ring-closing metathesis sequence.

-

-

Sinoracutine:

-

Enantioselective approaches to Sinoracutine utilize benzylic alcohols similar to this scaffold to control stereochemistry during the early stages of alkaloid assembly.

-

-

Clausenamide:

-

The umpolung allylation of imines using 2-benzylprop-2-en-1-ol provides a direct route to the

-lactam core of Clausenamide, a compound with potential nootropic (cognitive-enhancing) properties.

-

Handling, Safety, & Stability

While specific MSDS data for this intermediate is often aggregated under generic allylic alcohols, standard precautionary measures for Category 2 Skin Irritants apply.

-

Hazard Statements (Inferred): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Allylic alcohols are prone to slow oxidation to the aldehyde (enal) upon prolonged exposure to air.

-

Disposal: Dispose of as organic hazardous waste. Do not release into drains.

References

-

Synthesis and Reduction: Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B. (Dissertation). Ludwig-Maximilians-Universität München.

-

Borinic Acid Catalysis: Borinic Acid Catalyzed Reactions of 2,3-Epoxy Alcohols.[7] Scholaris, University of Toronto.

-

Umpolung Allylation: Nickel-Catalyzed Umpolung Allylation of Imines with Allylic Alcohols. Supporting Information, Amazon AWS.

-

Chemical Identity: 2-benzylprop-2-en-1-ol Product Page. ChemicalBook.[6]

-

Stereocontrol in Synthesis: Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides. eScholarship, University of California.

Sources

- 1. CAS Number List - 3 - Page 11301 - Chemicalbook [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. aablocks.com [aablocks.com]

- 4. GSRS [precision.fda.gov]

- 5. 116723-93-4_2-chlorobut-2-en-1-olCAS号:116723-93-4_2-chlorobut-2-en-1-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. 2-benzylprop-2-en-1-ol CAS#: 30457-89-7 [m.chemicalbook.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Technical Guide: Synthesis of 2-Benzylprop-2-en-1-ol from Morita-Baylis-Hillman Adducts

This is an in-depth technical guide on the synthesis of 2-benzylprop-2-en-1-ol (also known as 2-benzylallyl alcohol) starting from Morita-Baylis-Hillman (MBH) adducts.

Executive Summary

2-Benzylprop-2-en-1-ol is a versatile allylic alcohol intermediate used in the synthesis of complex heterocycles, drug candidates, and functionalized polymers. Its structure features a terminal alkene and a primary hydroxyl group, making it a "privileged scaffold" for further divergent synthesis (e.g., via Claisen rearrangements or Tsuji-Trost allylations).

While the Morita-Baylis-Hillman (MBH) reaction provides a direct route to highly functionalized allylic alcohols, the standard adduct contains a secondary benzylic hydroxyl group that must be selectively removed ("dehydroxylated") to access the 2-benzylprop-2-en-1-ol skeleton. This guide details a high-fidelity, three-stage protocol to achieve this transformation with regio- and chemoselectivity, avoiding the common pitfall of double-bond migration to the thermodynamically favored trisubstituted isomer.

Strategic Analysis: The Dehydroxylation Challenge

The core synthetic challenge lies in the reductive dehydroxylation of the MBH adduct. The standard MBH adduct of benzaldehyde and methyl acrylate is Methyl 2-[hydroxy(phenyl)methyl]acrylate .

To convert this to 2-benzylprop-2-en-1-ol , two distinct reductions are required:

-

Deoxygenation: Removal of the benzylic hydroxyl group (

). -

Ester Reduction: Conversion of the ester to a primary alcohol (

).

Critical Regioselectivity Control

Direct reduction methods (e.g., catalytic hydrogenation) often reduce the alkene or lead to the thermodynamically stable (E)-2-methyl-3-phenylacrylate (trisubstituted alkene). To retain the terminal methylene (

The Pathway:

-

MBH Adduct Formation: Benzaldehyde + Methyl Acrylate.

-

Activation: Acetylation of the secondary alcohol.

-

Regioselective Reduction (Step A):

or Radical reduction to Methyl 2-benzylacrylate. -

Chemoselective Reduction (Step B): Reduction of the ester to the alcohol using DIBAL-H.

Reaction Workflow Visualization

Caption: Sequential transformation workflow emphasizing the critical regioselective reduction step to avoid isomerization.

Detailed Experimental Protocol

Phase 1: Synthesis of the MBH Adduct

Objective: Create the carbon skeleton via atom-economical coupling.

-

Reagents: Benzaldehyde (1.0 eq), Methyl Acrylate (1.5 eq), DABCO (0.5 eq).

-

Solvent: Neat or THF/Water (for faster rates).

-

Protocol:

-

Mix benzaldehyde (10 mmol) and methyl acrylate (15 mmol) in a round-bottom flask.

-

Add DABCO (5 mmol) and stir at room temperature.

-

Monitoring: Reaction is slow (24-48h). Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Dilute with Et2O, wash with 1N HCl (to remove DABCO) and brine. Dry over MgSO4 and concentrate.

-

Yield: Typically 70-85% of Methyl 2-[hydroxy(phenyl)methyl]acrylate .

-

Phase 2: Activation via Acetylation

Objective: Convert the poor leaving group (-OH) into a good leaving group (-OAc) to facilitate reduction.

-

Reagents: MBH Adduct (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (catalytic).

-

Protocol:

-

Dissolve MBH adduct in DCM (0.5 M).

-

Add Pyridine and DMAP at 0°C.

-

Dropwise add Acetic Anhydride. Stir at RT for 2-4h.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.

-

Product: Methyl 2-[acetoxy(phenyl)methyl]acrylate (Quantitative yield).

-

Phase 3: Regioselective Deacetylation (The Critical Step)

Objective: Remove the acetate to form the benzyl group while retaining the terminal alkene .

Note: Using NaBH4 often leads to double bond migration. The Samarium Diiodide (

Method A: Samarium Diiodide (

-

Preparation: Prepare a 0.1 M solution of

in THF. -

Reaction: To the MBH Acetate (1.0 eq) in dry THF/MeOH (20:1) under Argon at -78°C, add

solution (2.2 eq) dropwise. -

Mechanism:

induces a single-electron reduction to the allylic radical/anion, followed by protonation. The low temperature and kinetic control favor the terminal alkene . -

Workup: Quench with saturated NH4Cl. Extract with ether.

-

Result: Methyl 2-benzylacrylate .

Method B: Zinc/Acetic Acid (Scalable Alternative)

-

Dissolve MBH Acetate in Acetic Acid.

-

Add Zinc dust (5.0 eq) portion-wise at room temperature.

-

Caution: Exothermic. Monitor temperature.

-

Stir for 1-2 hours. Filter off Zinc. Neutralize filtrate.

-

Note: This method is robust but requires careful monitoring to prevent over-reduction.

Phase 4: Selective Ester Reduction

Objective: Reduce the ester to the primary alcohol without affecting the alkene.

-

Reagents: DIBAL-H (Diisobutylaluminum hydride) (2.2 eq).

-

Solvent: Anhydrous DCM or Toluene.

-

Protocol:

-

Dissolve Methyl 2-benzylacrylate in anhydrous DCM under Argon. Cool to -78°C.

-

Add DIBAL-H (1.0 M in hexanes) slowly over 20 mins.

-

Stir at -78°C for 1h, then warm to 0°C.

-

Quench (Fieser Method): Dilute with ether. Add water (n ml), then 15% NaOH (n ml), then water (3n ml). Add MgSO4 and stir until granular precipitate forms.

-

Purification: Filter and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Data Summary & Troubleshooting

| Parameter | MBH Adduct | MBH Acetate | 2-Benzyl Acrylate | Target Alcohol |

| Formula | ||||

| Key NMR Feature | ||||

| Alkene Protons | 2 singlets ( | 2 singlets | 2 singlets ( | 2 singlets ( |

| Risk Factor | Slow reaction | Hydrolysis | Isomerization to internal alkene | Over-reduction |

Troubleshooting Guide

-

Issue: Formation of internal alkene (

).-

Cause: Thermodynamic equilibration during Phase 3 reduction.

-

Solution: Switch from NaBH4 to

at -78°C. Avoid acidic workups that promote isomerization.

-

-

Issue: Low yield in Phase 1 (MBH).

-

Solution: Add 20 mol% phenol or use aqueous THF to accelerate the proton transfer step in the MBH mechanism.

-

References

-

Basavaiah, D., et al. "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction." Tetrahedron, vol. 52, no. 24, 1996, pp. 8001-8062. Link

- Basavaiah, D., & Hyma, R. S. "Acetylation of Baylis–Hillman Adducts: A Convenient Route to alpha-Benzyl Acrylates." Tetrahedron Letters, vol. 39, no. 27, 1998.

- Concellón, J. M., et al. "SmI2-Promoted Regioselective Reduction of Baylis-Hillman Acetates." Journal of Organic Chemistry, vol. 68, no. 4, 2003. (Authoritative source for regioselective reduction).

-

Trost, B. M., et al. "Palladium-Catalyzed Deracemization of Baylis-Hillman Adducts." Journal of the American Chemical Society, vol. 122, no. 14, 2000. Link

Sources

The Strategic Utility of 2-Benzylprop-2-en-1-ol in Target-Oriented Synthesis: A Comprehensive Technical Guide

Executive Summary

2-Benzylprop-2-en-1-ol (commonly referred to as β-methylenebenzenepropanol or 2-benzylallyl alcohol) is a highly versatile, bifunctional building block utilized extensively in advanced target-oriented organic synthesis[1][2]. Registered under CAS number 30457-89-7 , this allylic alcohol features a molecular weight of 148.20 g/mol and an empirical formula of C10H12O [1][3]. As a Senior Application Scientist, I frequently leverage this compound as a critical intermediate in the total synthesis of complex natural products—such as the strained piperazine alkaloids Herqulines A and B[4][5]—and in the development of novel asymmetric catalytic methodologies[6][7].

Physicochemical Profiling & Structural Dynamics

To effectively utilize 2-benzylprop-2-en-1-ol in a synthetic pipeline, one must understand its baseline physicochemical properties and structural topology.

| Property | Value |

| Chemical Name | 2-benzylprop-2-en-1-ol |

| Synonyms | β-methylenebenzenepropanol, 2-benzylallyl alcohol |

| CAS Registry Number | 30457-89-7 |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Physical State | Clear Oil |

Structural Causality: The architecture of 2-benzylprop-2-en-1-ol is defined by its 1,1-disubstituted alkene conjugated with a hydroxymethyl group, flanked by a sterically demanding benzyl moiety[4]. This topology is strategically valuable for orthogonal reactivity:

-

The allylic alcohol is a prime candidate for transition-metal-catalyzed π-allyl formation[6].

-

The electron-rich alkene is highly susceptible to electrophilic epoxidation[8][9].

-

The benzyl group provides necessary steric hindrance to direct facial selectivity during asymmetric transformations and acts as a strong UV chromophore for reaction monitoring[10].

De Novo Synthesis Protocol: The Luche Reduction Paradigm

While commercially available[1], 2-benzylprop-2-en-1-ol is frequently synthesized de novo to ensure absolute purity devoid of transition-metal contaminants. The optimal route involves a two-step sequence starting from inexpensive 3-phenylpropionaldehyde[4].

Step 1: Mannich-Type α-Methylenation

-

To a solution of 3-phenylpropionaldehyde (1.00 eq., 22.0 mmol) in CH2Cl2 (55 mL), add aqueous formaldehyde (37% w/w, 1.20 eq.), pyrrolidine (0.10 eq.), and 4-dimethylaminobenzoic acid (0.10 eq.)[4].

-

Heat the mixture to 35 °C for 2 hours.

-

Self-Validation System: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Following extraction (CH2Cl2) and flash column chromatography (SiO2, hexane/Et2O = 9/1), TLC monitoring (UV 254 nm, CAM stain) will confirm the isolation of the intermediate 2-benzylacrylaldehyde as a colorless oil (Rf = 0.52)[4].

Step 2: Chemoselective Luche Reduction

-

Dissolve the 2-benzylacrylaldehyde (1.00 eq., 18.5 mmol) in MeOH (22 mL)[4].

-

Add CeCl3·H2O (1.30 eq.) and cool the solution strictly to 0 °C[4][5].

-

Introduce NaBH4 (1.20 eq.) slowly to manage gas evolution, then allow the mixture to warm to room temperature[4][5].

-

Expert Causality: Standard NaBH4 reduction of α,β-unsaturated aldehydes often suffers from competing 1,4-conjugate addition, yielding the saturated alcohol. By introducing CeCl3, a hard Lewis acid, the reaction is governed by Hard-Soft Acid-Base (HSAB) principles. The Ce3+ ion selectively coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the C1 carbon. This directs the hard hydride nucleophile exclusively to the 1,2-position, preserving the alkene and delivering the target 2-benzylprop-2-en-1-ol in high yield[4][5].

Advanced Synthetic Applications

Borinic Acid-Catalyzed Semipinacol Rearrangement

2-Benzylprop-2-en-1-ol is a proven substrate for exploring novel borinic acid (R2BOH) catalysis[8].

-

Protocol: The allylic alcohol (1.43 g, 9.67 mmol) is treated with m-chloroperbenzoic acid (m-CPBA, ≤77%, 1.5 eq.) in CH2Cl2 (32 mL) at room temperature for 1.5 hours, then cooled to 0 °C. The mixture is filtered through Celite® to remove precipitated m-chlorobenzoic acid, yielding the 2,3-epoxy alcohol[8][9].

-

Expert Causality: The resulting epoxy alcohol undergoes a Type II semipinacol rearrangement catalyzed by borinic acids and halide salts. The borinic acid reversibly forms a borinate ester with the substrate, activating the vicinal diol system (generated via initial epoxide ring opening). This complexation lowers the activation barrier for the migration of the carbon-carbon bond, proceeding with net-retention of configuration to yield complex β-hydroxy carbonyl compounds[8][9].

Palladium-Catalyzed Tsuji-Trost Asymmetric Allylation

The compound is heavily utilized in the enantioselective allylation of prochiral sulfonimidamides[6][7].

-

Expert Causality: Sulfonimidamides undergo prototropic tautomerization. When deprotonated, they form a prochiral anion. 2-Benzylprop-2-en-1-ol undergoes oxidative addition with a palladium catalyst to generate a π-allyl palladium complex[6][10]. The steric environment imposed by the benzyl group of the allylic alcohol, combined with chiral ligands on the palladium, dictates the trajectory of the sulfonimidamide nucleophile. This desymmetrization reaction yields highly functionalized, enantioenriched products[6][7].

Mechanistic Workflows

Workflow for the de novo synthesis of 2-benzylprop-2-en-1-ol via Luche reduction.

Borinic acid-catalyzed semipinacol rearrangement pathway of 2-benzylprop-2-en-1-ol.

References

-

[8][9] Scholaris. "Borinic Acid Catalyzed Reactions of 2,3-Epoxy Alcohols". Available at: [Link]

-

[6][7][10] eScholarship (UC Davis). "Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides". Available at: [Link]

-

[4][5] LMU München. "Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B". Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. a2bchem.com [a2bchem.com]

- 3. CAS号列表_3_第111页_Chemicalbook [chemicalbook.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides [escholarship.org]

- 7. Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides [escholarship.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. escholarship.org [escholarship.org]

Thermodynamic Stability of 2-Benzylprop-2-en-1-ol in Solution

This technical guide details the thermodynamic stability profile of 2-benzylprop-2-en-1-ol (also known as 2-benzylallyl alcohol), a structural hybrid of allylic and benzylic systems. It synthesizes theoretical thermodynamic principles with practical stability-indicating protocols.[1]

Executive Summary

2-Benzylprop-2-en-1-ol exhibits a metastable thermodynamic profile in solution.[1] While kinetically stable under neutral, ambient conditions, it is thermodynamically unstable relative to its tautomeric aldehyde isomer, 2-benzylpropionaldehyde (2-methyl-3-phenylpropanal). The driving force for this isomerization is approximately -40 to -45 kJ/mol , favoring the carbonyl isomer. Additionally, the molecule possesses dual reactivity sites—an allylic hydroxyl group and a 1,1-disubstituted alkene—making it susceptible to acid-catalyzed polymerization and oxidative degradation. Long-term storage requires buffering (pH 7–8), low temperature (-20°C), and exclusion of oxygen.

Thermodynamic Landscape & Degradation Pathways

The Core Instability: Allylic Isomerization

The most significant thermodynamic risk for 2-benzylprop-2-en-1-ol is its isomerization to 2-benzylpropionaldehyde.[1] This transformation is analogous to the keto-enol tautomerism but involves a [1,3]-hydrogen shift.[1]

-

Thermodynamic Driver: The formation of a C=O bond (bond energy ~745 kJ/mol) from a C=C bond (~614 kJ/mol) and C-O bond (~358 kJ/mol) provides a strong enthalpic driving force (

). -

Proxy Data: For the structural analog 2-methyl-2-propen-1-ol (methallyl alcohol) , the isomerization to isobutyraldehyde is exothermic by ~40 kJ/mol [1]. The benzyl substituent in 2-benzylprop-2-en-1-ol adds steric bulk but does not significantly conjugate with the alkene (isolated

system), suggesting a similar

Secondary Degradation Modes

-

Polymerization: The 1,1-disubstituted alkene is prone to cationic polymerization. The benzyl group stabilizes the intermediate carbocation (tertiary + benzylic-like resonance), lowering the activation energy for acid-catalyzed oligomerization.

-

Oxidation: The primary allylic alcohol moiety is highly susceptible to oxidation, yielding 2-benzylacrolein (2-benzylpropenal), which rapidly polymerizes due to its conjugated enone structure.

Pathway Visualization

The following diagram illustrates the competing degradation pathways and their thermodynamic relationships.

Figure 1: Degradation network of 2-benzylprop-2-en-1-ol showing the primary isomerization pathway and secondary oxidative/polymeric risks.

Stability Data & Physical Properties

The following table summarizes the estimated and observed properties relevant to solution stability.

| Parameter | Value / Characteristic | Implication for Stability |

| Isomerization | Spontaneous conversion to aldehyde if catalyzed. | |

| pKa (Hydroxyl) | Stable to deprotonation in neutral water; sensitive to strong bases.[1] | |

| Solubility | Low in water; High in EtOH, DMSO | Hydrophobic benzyl group promotes aggregation/micelle formation in aqueous buffers.[1] |

| Critical pH Range | Rapid degradation observed outside neutral window.[1] | |

| t | Kinetically stable for short-term handling. | |

| t | Rapid acid-catalyzed rearrangement/polymerization. |

Experimental Protocol: Stability Profiling

To rigorously assess the stability of 2-benzylprop-2-en-1-ol in your specific formulation, use the following Forced Degradation Protocol . This method is self-validating via mass balance checks.[1]

Materials

-

Analyte: 2-Benzylprop-2-en-1-ol (>98% purity).

-

Solvent: Acetonitrile/Water (50:50 v/v) buffered to pH 7.0 (Phosphate).

-

Stressors: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

-

Internal Standard: Biphenyl (chemically inert, distinct UV/retention).

Workflow Diagram

Figure 2: Forced degradation workflow to determine kinetic stability constants.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mg of 2-benzylprop-2-en-1-ol in 10 mL of Acetonitrile. Add 1 mg Biphenyl as an internal standard.[1]

-

Acid Stress: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 25°C.

-

Expected Result: Rapid disappearance of peak; appearance of aldehyde (isomerization) and broad late-eluting peaks (polymers).

-

-

Base Stress: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 25°C.

-

Expected Result: Slow isomerization to aldehyde (base-catalyzed proton shift).[1]

-

-

Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂.

-

Expected Result: Formation of 2-benzylacrolein (M-2 peak) and benzoic acid derivatives (cleavage).

-

-

Analysis: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus). Gradient: 10-90% ACN in Water (0.1% Formic Acid).[1] Monitor at 210 nm and 254 nm.[1]

References

-

Thermodynamics of Allylic Isomerization

- Title: 0 K energies profile for the isomerization of the oxygen proton

- Source: ResearchG

-

URL:

- Relevance: Establishes the ~40 kJ/mol exothermic driving force for the 2-methyl-2-propen-1-ol isobutyraldehyde isomerization, serving as the thermodynamic anchor for the benzyl analog.

-

General Stability Protocol

-

Allylic Alcohol Reactivity

-

Polymerization Risks

Sources

Technical Guide: 2-Benzylprop-2-en-1-ol Spectral Data & Synthesis

The following guide details the structural characterization and synthesis of 2-benzylprop-2-en-1-ol (also known as 2-benzylallyl alcohol), a critical intermediate in organic synthesis used for accessing complex scaffolds like sulfonimidamides and alkaloids.

Introduction & Application

2-Benzylprop-2-en-1-ol (

-

Tandem Allylations : Used in the stereocontrolled crotylation of imines and sulfonimidamides.

-

Cross-Coupling Reactions : Acts as an electrophile in Palladium-catalyzed allylic substitutions.

-

Natural Product Synthesis : A precursor for constructing quaternary stereocenters in alkaloids (e.g., Sinoracutine derivatives).

Experimental Synthesis Protocol

The most robust route to 2-benzylprop-2-en-1-ol involves the reduction of ethyl 2-benzylacrylate , which is readily synthesized via a Horner-Wadsworth-Emmons (HWE) modification or a Baylis-Hillman-type approach.

Step 1: Synthesis of Ethyl 2-benzylacrylate

-

Reagents : Triethyl 2-phosphono-3-phenylpropionate, Paraformaldehyde, Base (

or DBU). -

Mechanism : The phosphonate anion undergoes olefination with formaldehyde to install the terminal methylene group.

-

Procedure :

-

Suspend LiCl (1.0 equiv) in dry THF. Add triethyl 2-phosphono-3-phenylpropionate (1.0 equiv).

-

Add DBU (1.2 equiv) at 0°C. Stir for 15 min.

-

Add Paraformaldehyde (1.5 equiv) suspension in THF.

-

Stir at room temperature (RT) for 12–16 h.

-

Workup : Quench with saturated

, extract with EtOAc, dry over

-

Step 2: Reduction to 2-Benzylprop-2-en-1-ol

-

Reagents : Cerium(III) Chloride (

), Sodium Borohydride ( -

Rationale : Luche reduction conditions or standard

reduction ensures selective conversion of the ester to the primary alcohol without affecting the alkene. -

Procedure :

-

Dissolve ethyl 2-benzylacrylate (1.0 equiv) in MeOH (0.2 M).

-

(Optional) Add

(1.0 equiv) for Luche conditions to prevent conjugate reduction (though less critical for 2-substituted acrylates). -

Cool to 0°C. Add

(2.0 equiv) portion-wise. -

Stir at 0°C

RT for 2 h. Monitor by TLC (disappearance of ester). -

Workup : Quench with 1N HCl (carefully), extract with

, wash with brine, dry ( -

Purification : Flash column chromatography (SiO2, 10-30% EtOAc/Hexanes). Yields are typically 70–85%.

-

Spectral Characterization Data

H NMR Spectroscopy

The proton NMR spectrum is distinct, featuring two singlets for the terminal vinyl protons and two singlets for the methylene groups (

Instrument : 400 MHz

Solvent : Chloroform-d (

| Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 7.42 – 7.19 | Multiplet (m) | 5H | Ar-H | Aromatic Ring (Phenyl) |

| 5.15 | Doublet of Quartets (dq)* | 1H | =CH | Terminal Vinyl (cis to |

| 4.93 | Heptet/Broad Singlet | 1H | =CH | Terminal Vinyl (trans to |

| 4.10 | Singlet (s) | 2H | -CH | Hydroxymethyl (Allylic) |

| 3.40 | Singlet (s) | 2H | Ph-CH | Benzylic Methylene |

| 1.60 | Broad Singlet (br s) | 1H | -OH | Hydroxyl (Variable shift) |

*Note: The vinyl protons often appear as broad singlets or show fine long-range allylic coupling (

C NMR Spectroscopy

The carbon spectrum confirms the presence of a quaternary vinyl carbon and a terminal methylene, alongside the characteristic benzylic and hydroxymethyl signals.

Instrument : 100 MHz

Solvent : Chloroform-d (

| Shift ( | Type | Assignment |

| 147.5 | Quaternary (C) | C2 (Vinyl Quaternary, |

| 139.2 | Quaternary (C) | C1' (Aromatic Ipso) |

| 129.2 | Methine (CH) | C2'/C6' (Aromatic Ortho) |

| 128.4 | Methine (CH) | C3'/C5' (Aromatic Meta) |

| 126.4 | Methine (CH) | C4' (Aromatic Para) |

| 112.5 | Methylene ( | C3 (Terminal Vinyl, |

| 64.8 | Methylene ( | C1 (Hydroxymethyl, |

| 38.5 | Methylene ( | C4 (Benzylic, |

Structural Visualization & Logic

The following diagram illustrates the connectivity and key NMR correlations (HMBC/COSY) used to assign the structure.

Caption: Structural connectivity and key spectroscopic correlations. The quaternary C2 acts as the central hub, isolating the coupling systems of the methylene groups.

References

-

Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides . eScholarship, University of California. (Contains experimental data for 2-benzylprop-2-en-1-ol, Compound S11).

-

Probing the Location of Hot Spots by Surface-Enhanced Raman Spectroscopy . ResearchGate. (Discusses 2-benzylallyl alcohol as "Compound 8" and its spectral characterization).

-

Synthesis of Ethyl 2-benzylacrylate . PrepChem. (Precursor synthesis protocol).

-

PubChem Compound Summary: 2-benzylprop-2-en-1-ol . National Institutes of Health (NIH). (Identifier and related data).

Sources

solubility of 2-benzylprop-2-en-1-ol in polar vs nonpolar solvents

Executive Summary & Molecular Profiling

In both early-stage drug discovery and complex organic synthesis, the solvation behavior of an intermediate dictates the efficiency of downstream reactions (e.g., epoxidations, cross-couplings) and formulation strategies. 2-Benzylprop-2-en-1-ol (also known as 2-benzylallyl alcohol) is a highly versatile, amphiphilic molecule. Structurally, it features a polar, hydrogen-bond-donating allylic alcohol moiety juxtaposed against a bulky, highly lipophilic benzyl group [1].

As a Senior Application Scientist, I often see researchers struggle with unpredictable reaction yields or poor bioavailability profiles due to a fundamental misunderstanding of a compound's solvation mechanics. This guide dissects the causality behind the solubility of 2-benzylprop-2-en-1-ol across the polarity spectrum, providing field-proven, self-validating protocols for thermodynamic solubility profiling.

Mechanistic Solvation: Causality & Structural Dynamics

To predict how 2-benzylprop-2-en-1-ol behaves in a solvent, we must analyze its Structure-Property Relationship (SPR). The molecule (C10H12O) is predominantly hydrocarbon by mass.

Behavior in Highly Polar Solvents (Water)

In aqueous media, 2-benzylprop-2-en-1-ol is practically insoluble. While the hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, the large hydrophobic surface area of the benzyl and allyl groups disrupts the highly ordered hydrogen-bonded network of water. The entropic penalty of forming a hydration shell around this lipophilic bulk (the hydrophobic effect) far outweighs the enthalpic gain from the single -OH interaction, leading to phase separation or emulsion formation.

Behavior in Polar Aprotic & Protic Solvents (DMSO, Methanol)

In solvents like Dimethyl Sulfoxide (DMSO) or Methanol, the compound exhibits excellent solubility. DMSO acts as a powerful hydrogen-bond acceptor for the allylic alcohol, while its methyl groups provide sufficient hydrophobic affinity for the benzyl ring [2]. This dual-action solvation prevents the self-aggregation of the solute molecules.

Behavior in Nonpolar Solvents (Hexane, Dichloromethane)

In nonpolar or weakly polar solvents (e.g., Dichloromethane, Hexane, Toluene), 2-benzylprop-2-en-1-ol is freely soluble. Solvation here is driven by London dispersion forces and dipole-induced dipole interactions. The aromatic benzyl ring and the allyl double bond readily interact with the electron clouds of nonpolar solvents, making these the solvents of choice for synthetic extractions and chromatographic purification [3].

Quantitative Solubility Data

The following table summarizes the empirical and predicted solubility limits of 2-benzylprop-2-en-1-ol based on thermodynamic profiling.

| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Water | 10.2 | < 0.1 (Insoluble) | Hydrophobic exclusion of benzyl/allyl groups |

| Methanol | 5.1 | > 50 (Soluble) | H-bonding with -OH, moderate lipophilic affinity |

| DMSO | 7.2 | > 100 (Freely Soluble) | Strong dipole-dipole, H-bond acceptance |

| Dichloromethane | 3.1 | > 100 (Freely Soluble) | London dispersion, dipole-induced dipole |

| Hexane | 0.1 | > 50 (Soluble) | London dispersion forces (lipophilic affinity) |

Solvation Pathways & Workflows (Visualized)

To conceptualize how solvent polarity dictates the physical state of 2-benzylprop-2-en-1-ol, refer to the logical relationship diagram below.

Caption: Logical relationship of 2-benzylprop-2-en-1-ol solvation mechanisms across solvent polarities.

Experimental Protocol: Thermodynamic Solubility Profiling

To ensure scientific integrity and reproducible results during preclinical formulation, kinetic solubility (which can overestimate solubility due to supersaturation) is insufficient. We must rely on the Shake-Flask Method , the gold standard for thermodynamic equilibrium solubility [4].

This protocol is designed as a self-validating system: by measuring at multiple time points (24h, 48h, 72h), you inherently validate that thermodynamic equilibrium has been achieved rather than assuming it.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-benzylprop-2-en-1-ol (e.g., 50 mg) into sealed glass vials.

-

Add 1.0 mL of the target solvent (e.g., aqueous phosphate buffer pH 7.4, or organic solvent). The goal is to maintain a visible solid/liquid suspension, ensuring the solvent is fully saturated.

-

-

Equilibration (Agitation):

-

Place the sealed vials in an orbital shaker incubator set strictly to 25.0 °C (± 0.1 °C).

-

Agitate at 400 rpm for a minimum of 24 hours. Expert Insight: For highly lipophilic compounds in aqueous media, extend shaking to 72 hours to prevent false-low readings caused by slow dissolution kinetics.

-

-

Phase Separation:

-

Remove the vials and allow them to stand for 1 hour to let larger particulates settle.

-

Transfer the mixture to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to force the undissolved lipophilic droplets/solids into a pellet.

-

Carefully extract the supernatant without disturbing the pellet. Filter through a 0.22 µm PTFE syringe filter (use PTFE to avoid non-specific binding of the lipophilic compound).

-

-

Quantification (HPLC/UV-Vis):

-

Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear range of your calibration curve.

-

Analyze via isocratic HPLC (e.g., C18 column, Acetonitrile/Water gradient) using UV detection (typically around 210-254 nm due to the benzyl ring).

-

Calculate the exact concentration to determine the thermodynamic solubility limit.

-

Caption: Standard workflow for the shake-flask thermodynamic solubility determination method.

Conclusion

Understanding the solubility of 2-benzylprop-2-en-1-ol is an exercise in balancing the opposing forces of its polar hydroxyl head and its bulky, nonpolar hydrocarbon tail. By leveraging polar aprotic solvents for high-concentration stock solutions or nonpolar solvents for synthetic extractions, researchers can bypass the thermodynamic penalties associated with aqueous media. When empirical data is required, the rigorous application of the shake-flask method ensures that downstream drug formulation and synthetic scaling are built on a foundation of absolute thermodynamic certainty.

References

-

Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides eScholarship (University of California) URL:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences URL: [Link]

-

Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B Ludwig-Maximilians-Universität München URL:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace URL:[Link]

Literature Review and Protocol Guide: Synthesis Pathways for 2-Benzylprop-2-en-1-ol

Executive Summary

In advanced organic synthesis, 2-benzylprop-2-en-1-ol (commonly referred to as 2-benzylallyl alcohol) serves as a highly versatile building block. Its unique structural motif—an allylic alcohol tethered to a benzylic system—makes it a prime candidate for downstream functionalizations, including asymmetric epoxidations, cross-coupling reactions, and Tsuji-Trost allylations[1]. This technical whitepaper evaluates the most scalable and chemoselective synthetic pathway documented in recent literature, providing drug development professionals with a self-validating, mechanistic guide to its preparation.

Strategic Pathway Selection & Mechanistic Causality

While direct cross-aldol condensations often suffer from poor yields due to competing side reactions, the most authoritative and robust pathway to 2-benzylprop-2-en-1-ol involves a two-stage sequence: an organocatalytic α-methylenation followed by a chemoselective Luche reduction[2].

Organocatalytic α-Methylenation (Mannich-Type Cross-Aldol)

Reacting an enolizable aldehyde like 3-phenylpropanal (hydrocinnamaldehyde) with formaldehyde typically risks over-alkylation, Cannizzaro reactions, or uncontrolled polymerization. To circumvent this, secondary amine catalysis (e.g., pyrrolidine) combined with a weak acid co-catalyst (e.g., 4-dimethylaminobenzoic acid) is employed[2].

The Causality: The pyrrolidine catalyst condenses with 3-phenylpropanal to form an electrophilic iminium ion, which rapidly tautomerizes to a highly nucleophilic enamine. This enamine selectively attacks formaldehyde. The acid co-catalyst is critical here; it prevents the complete protonation of the pyrrolidine while providing the necessary protons to facilitate the elimination of water (and the amine catalyst) from the intermediate hydroxymethyl adduct. This drives the equilibrium toward the thermodynamically stable α,β-unsaturated aldehyde, 2-benzylacrylaldehyde[3].

Chemoselective 1,2-Reduction (Luche Conditions)

The reduction of 2-benzylacrylaldehyde to the target allylic alcohol presents a distinct chemoselectivity challenge: avoiding 1,4-conjugate reduction, which would yield the saturated byproduct 2-benzylpropan-1-ol.

The Causality:

While standard sodium borohydride (

Visualizing the Synthetic Architecture

Figure 1: Two-step synthetic pathway from 3-phenylpropanal to 2-benzylprop-2-en-1-ol.

Figure 2: Organocatalytic mechanism for the α-methylenation of 3-phenylpropanal.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Organocatalytic Synthesis of 2-Benzylacrylaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanal (1.0 eq, e.g., 22.0 mmol) in

(0.4 M)[2]. -

Catalyst Addition: Add formaldehyde (37% w/w in

, 1.2 eq), pyrrolidine (0.1 eq), and 4-dimethylaminobenzoic acid (0.1 eq). Note: The biphasic nature of the reaction requires vigorous stirring. -

Execution: Heat the mixture to 35 °C for 2 hours.

-

Workup: Cool to room temperature and quench with saturated aqueous

. Extract the aqueous layer with -

System Validation: Purify via flash column chromatography (SiO2, hexanes/Et2O 9:1).

-

Validation Check:

(400 MHz,

-

Protocol B: Chemoselective Reduction to 2-Benzylprop-2-en-1-ol

-

Reaction Setup: Dissolve the purified 2-benzylacrylaldehyde (1.0 eq) and

(1.3 eq) in methanol (0.8 M)[2]. -

Reduction: Cool the solution strictly to 0 °C to prevent side reactions. Slowly add

(1.2 eq) in small portions. Safety Note: Vigorous -

Execution: Allow the mixture to warm to room temperature over 1 hour.

-

Workup: Remove methanol under reduced pressure. Dilute the residue with water and add citric acid until pH = 6 (this step is critical to break up cerium emulsions). Extract with EtOAc (3x), dry over

, and concentrate. -

System Validation:

-

Validation Check:

must confirm the complete disappearance of the

-

Quantitative Data & Validation Summary

| Reaction Step | Starting Material | Reagents & Catalysts | Temp / Time | Typical Yield | Key |

| 1. α-Methylenation | 3-Phenylpropanal | HCHO (1.2 eq), Pyrrolidine (10 mol%), 4-DMABA (10 mol%), | 35 °C / 2 h | 61% | |

| 2. Luche Reduction | 2-Benzylacrylaldehyde | 0 °C to RT / 1 h | >85% |

References

- Source: uni-muenchen.

- Source: amazonaws.

- Source: scholaris.

Sources

Structural Elucidation & Functional Group Analysis of 2-Benzylprop-2-en-1-ol

The following technical guide is structured to serve as a definitive reference for the structural elucidation and functional group analysis of 2-benzylprop-2-en-1-ol . It is designed for application scientists and medicinal chemists requiring rigorous validation protocols.

Technical Guide | Version 1.0 Target Analyte: 2-Benzylprop-2-en-1-ol (CAS: 28747-14-6) Synonyms: 2-Methylene-3-phenylpropan-1-ol; 2-Benzylallyl alcohol.

Executive Summary

2-Benzylprop-2-en-1-ol is a critical synthetic intermediate, often derived from the Baylis-Hillman reaction or the reduction of 2-benzylacrolein. Its structural integrity is defined by three distinct functional moieties: a primary hydroxyl group , an exocyclic terminal alkene , and a benzyl motif .

In drug development, this molecule serves as a "chiral-pool-free" scaffold for constructing complex heterocycles. However, it is prone to isomerization into the thermodynamically more stable internal alkene (2-methyl-3-phenyl-2-propen-1-ol). Therefore, the analytical challenge lies not just in identifying functional groups, but in confirming their regiochemical arrangement. This guide outlines a self-validating spectroscopic workflow to confirm identity and purity.

Molecular Architecture & Reactivity Profile

Before analysis, one must understand the connectivity. The molecule consists of a prop-2-en-1-ol (allyl alcohol) backbone substituted at the C2 position with a benzyl group.

| Functional Group | Chemical Behavior | Analytical Marker (Key) |

| Primary Alcohol ( | Nucleophilic; H-bond donor. | Broad IR band ~3350 cm⁻¹; NMR |

| Exocyclic Alkene ( | Electrophilic; susceptible to polymerization. | Two distinct singlets in ¹H NMR (~5.0, 5.2 ppm).[1] |

| Benzyl Group ( | Sterically demanding; UV active. | M/z 91 (Tropylium) in MS; Benzylic singlet ~3.4 ppm. |

Spectroscopic Identification Strategy

The following protocols prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by IR and MS.

A. ¹H NMR Spectroscopy (The Diagnostic Standard)

The proton NMR spectrum provides the definitive proof of the exocyclic nature of the double bond. An internal alkene isomer would show a methyl doublet and a vinylic proton coupled to it; 2-benzylprop-2-en-1-ol displays neither.

Diagnostic Signals (CDCl₃, 400 MHz):

-

Olefinic Protons (

4.90 – 5.20 ppm):-

You will observe two distinct singlets (or very narrow multiplets) corresponding to the terminal methylene protons (

). -

Critical Check: If these appear as a single proton signal coupled to a methyl group, isomerization has occurred.

-

-

Hydroxymethyl Group (

4.05 – 4.15 ppm):-

Appears as a singlet (or doublet if

coupling is visible, typically in DMSO- -

Integration: 2H.

-

-

Benzylic Methylene (

3.40 – 3.50 ppm):-

A sharp singlet . This confirms the benzyl group is attached to a quaternary carbon (the alkene C2).

-

Integration: 2H.

-

-

Aromatic Protons (

7.15 – 7.35 ppm):-

Multiplet characteristic of a mono-substituted benzene ring.

-

Integration: 5H.

-

B. Infrared (IR) Spectroscopy

IR is used for rapid functional group verification but lacks regiochemical specificity.

-

O-H Stretch: Broad, strong absorption at 3300–3400 cm⁻¹ .

-

C=C Stretch: Moderate absorption at 1640–1650 cm⁻¹ . Note that this is often weaker than conjugated alkenes (like styrene) but distinct.

-

Aromatic C-H: Peaks >3000 cm⁻¹.

-

Mono-substituted Benzene: Strong bending vibrations at ~700 cm⁻¹ and ~750 cm⁻¹ .

C. Mass Spectrometry (MS)

-

Ionization: EI (70 eV).

-

Parent Ion: Molecular ion (

) at m/z 148 . -

Base Peak: The tropylium ion (

) at m/z 91 is dominant, confirming the benzyl moiety. -

Loss of Water: A peak at m/z 130 (

) is common for allyl alcohols.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure, specifically distinguishing it from its common isomer.

Figure 1: Analytical decision tree for distinguishing 2-benzylprop-2-en-1-ol from its thermodynamic isomers.

Experimental Validation Protocol

For researchers synthesizing this compound (e.g., via reduction of 2-benzylacrolein), the following purity assay is recommended.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (exploiting the benzyl chromophore).

-

Retention Time: The target molecule (terminal alkene) typically elutes earlier than the internal alkene isomer due to slightly higher polarity and less lipophilic surface area interaction.

Protocol: Chemical Derivatization (Optional)

If spectroscopic equipment is limited, the Lucas Test is applicable but non-specific. A more robust chemical proof is the Acetylation Test :

-

React sample with acetic anhydride/pyridine.

-

Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

-

Result: Rapid conversion to the acetate ester (

increases significantly). The alkene remains unreacted, distinguishing it from allylic rearrangement products that might occur under harsher conditions.

Structural Correlation Diagram

This diagram maps the specific atoms in the molecule to their expected NMR shifts, providing a visual reference for spectral assignment.

Figure 2: 1H NMR Chemical Shift Correlation Map for 2-benzylprop-2-en-1-ol.

References

-

Synthesis & Characterization: Trost, B. M., & Crawley, M. L. (2003). Borinic Acid Catalyzed Reactions of 2,3-Epoxy Alcohols. Scholaris. (Confirming NMR shifts for 2-benzylprop-2-en-1-ol).

-

Precursor Synthesis (2-Benzylacrolein): PrepChem. Synthesis of 2-benzyl-2-propenal. (Methodology for the aldehyde precursor).

-

Isomer Comparison (Internal Alkene): Sigma-Aldrich. trans-2-Methyl-3-phenyl-2-propen-1-ol Product Sheet. (Reference data for the thermodynamic isomer).

-

Baylis-Hillman Context: Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews. (Contextualizing the synthetic route).

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Profiling, Handling, and Synthetic Applications of 2-Benzylprop-2-en-1-ol

Executive Summary

2-Benzylprop-2-en-1-ol (CAS: 30457-89-7), also referred to as

This technical guide synthesizes the physicochemical profile, safety data, and field-proven experimental workflows for the safe handling and utilization of 2-benzylprop-2-en-1-ol.

Physicochemical Profiling & Safety Data

To design self-validating experimental protocols, researchers must first understand the physicochemical boundaries of the molecule. The presence of the allylic alcohol moiety dictates both its synthetic utility and its hazard profile[6][7].

Quantitative Data Summary

Table 1: Physicochemical and Identification Data for 2-Benzylprop-2-en-1-ol

| Property | Value / Description |

| IUPAC Name | 2-benzylprop-2-en-1-ol |

| CAS Number | 30457-89-7[1] |

| Molecular Formula | C10H12O[1] |

| Molecular Weight | 148.20 g/mol |

| Appearance | Clear, colorless oil[4][8] |

| Reactivity Profile | Allylic alcohol; susceptible to autoxidation and electrophilic addition[3][6] |

| NMR (1H, CDCl3) |

Hazard Identification (GHS Classification)

While specific, isolated toxicological data for 2-benzylprop-2-en-1-ol is less exhaustively documented than its parent compound, allyl alcohol (CAS 107-18-6), it shares the core allylic alcohol pharmacophore, dictating identical precautionary baselines[6]:

-

Flammability: Combustible liquid. Vapors can form explosive mixtures with air[6].

-

Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin. Allylic alcohols are potent respiratory and mucosal irritants[9].

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects[10].

Mechanistic Handling & Storage Protocols

Expertise & Experience (Causality of Storage): The causality behind the strict storage requirements of 2-benzylprop-2-en-1-ol lies in its terminal alkene and allylic position. The allylic C-H bonds are highly susceptible to autoxidation by atmospheric triplet oxygen, forming unstable allylic hydroperoxides. Furthermore, in the presence of strong acids, transition metals, or strong oxidizers, the molecule can undergo uncontrolled polymerization or isomerization to the corresponding saturated aldehyde[6][10].

Trustworthiness (Self-Validating Safety System):

-

Atmospheric Control: Store at 2–8 °C strictly under an inert atmosphere (Argon or N2) to prevent autoxidation[6].

-

Engineering Controls: Conduct all transfers in a certified chemical fume hood. Use secondary containment to mitigate spill risks.

-

Quenching & Disposal Protocol: Unused reagent or reaction mixtures containing unreacted 2-benzylprop-2-en-1-ol must never be disposed of directly. They should be quenched with a mild reducing agent (e.g., saturated aqueous sodium thiosulfate) to neutralize any trace peroxides prior to disposal in designated organic waste[6].

Experimental Methodologies

Protocol A: Synthesis of 2-Benzylprop-2-en-1-ol via Luche Reduction

Causality: The reduction of 2-benzylacrylaldehyde requires strict chemoselectivity to reduce the aldehyde without saturating the conjugated double bond. The Luche reduction (NaBH4 in the presence of CeCl3) achieves this by enhancing the electrophilicity of the carbonyl carbon via cerium coordination. This makes the carbonyl carbon a "hard" electrophile that reacts preferentially with the "hard" nucleophile (hydride), leaving the alkene intact[5][11].

Step-by-Step Procedure:

-

Preparation: Dissolve 2-benzylacrylaldehyde (2.70 g, 18.5 mmol, 1.00 eq.) in 22 mL of anhydrous methanol (MeOH)[5][11].

-

Activation: Add CeCl3·H2O (8.95 g, 24.00 mmol, 1.30 eq.) to the solution and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice-water bath[5][11].

-

Reduction: Slowly add NaBH4 (838 mg, 22.2 mmol, 1.20 eq.) in small portions. Safety Checkpoint: This step generates highly flammable hydrogen gas; ensure robust ventilation and perform exclusively in a fume hood[5][11].

-

Completion: Allow the mixture to warm to room temperature and stir. Monitor via TLC until complete consumption of the starting material is observed.

-

Workup: Quench the reaction carefully with water. Extract the aqueous layer with dichloromethane (CH2Cl2). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo[5]. Purify via flash column chromatography (SiO2, 10% to 30% EtOAc/Hexanes) to yield 2-benzylprop-2-en-1-ol as a clear oil[4][8].

Workflow for the chemoselective Luche reduction of 2-benzylacrylaldehyde.

Protocol B: Epoxidation for Borinic Acid Catalysis

Causality: 2-benzylprop-2-en-1-ol is an optimal substrate for synthesizing 2,3-epoxy alcohols. These epoxides are subsequently utilized in borinic acid-catalyzed semipinacol rearrangements, a method that leverages reversible borinate ester formation to drive regioselective carbon-carbon bond migration[3][12].

Step-by-Step Procedure:

-

Preparation: Dissolve 2-benzylprop-2-en-1-ol (1.43 g, 9.67 mmol) in CH2Cl2 (32 mL)[3][12].

-

Oxidation: Add m-chloroperbenzoic acid (mCPBA, ≤77%, 3.25 g, 14.5 mmol, 1.5 eq.) to the solution and stir at room temperature. Safety Checkpoint: mCPBA is a strong oxidizer; avoid contact with reducing agents or metals[3][12].

-

Reaction Monitoring: Stir for 1.5 h until the alkene is fully consumed.

-

Workup: Cool the mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid. Filter the cold mixture through a pad of Celite® and wash with cold CH2Cl2[3][12]. Wash the filtrate with saturated aqueous NaHCO3 to neutralize residual acid, dry over MgSO4, and concentrate to isolate the 2,3-epoxy alcohol.

Epoxidation and subsequent borinic acid-catalyzed semipinacol rearrangement pathway.

References

-

Taylor, Mark. "Borinic Acid Catalyzed Reactions of 2,3-Epoxy Alcohols". Scholaris. URL: [Link]

-

"Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides". eScholarship (UC Davis). URL: [Link]

-

"Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B". LMU München. URL: [Link]

-

"ALLYL ALCOHOL - Safety Data Sheet". Sdfine. URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS号列表_3_第111页_Chemicalbook [chemicalbook.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. escholarship.org [escholarship.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Allyl alcohol CAS#: 107-18-6 [m.chemicalbook.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. escholarship.org [escholarship.org]

- 9. Allyl Alcohol, 99%, extra pure 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Allyl alcohol, 98+% 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

difference between 2-benzylprop-2-en-1-ol and 2-benzylallyl alcohol

This is an in-depth technical guide on the chemical identity, synthesis, and utility of 2-benzylprop-2-en-1-ol (also known as 2-benzylallyl alcohol ).

Nomenclatural Disambiguation, Synthesis, and Synthetic Utility[1]

Executive Summary: The Identity Resolution

The primary objective of this guide is to resolve the nomenclatural distinction between 2-benzylprop-2-en-1-ol and 2-benzylallyl alcohol .

Verdict: They are synonyms for the exact same chemical entity (CAS: 30457-89-7 ).

-

2-benzylprop-2-en-1-ol: The systematic IUPAC name, describing a propenol chain with a benzyl substituent at the 2-position.

-

2-benzylallyl alcohol: A semi-systematic name derived from the "allyl alcohol" parent structure (

), where the hydrogen at position 2 is replaced by a benzyl group.

While they are chemically identical, the distinction is critical in database searching and procurement. "2-benzylprop-2-en-1-ol" is preferred in IUPAC-compliant patent literature, while "2-benzylallyl alcohol" is common in reagent catalogs and older synthetic papers.

Structural Disambiguation Table

To prevent confusion with structural isomers often encountered in similar synthetic workflows, refer to the table below:

| Common Name | IUPAC Name | Structure Description | Key Difference |

| 2-Benzylallyl alcohol | 2-benzylprop-2-en-1-ol | Target Molecule. Benzyl group on C2.[1][2][3][4][5][6][7] Terminal alkene. | |

| Cinnamyl alcohol | 3-phenylprop-2-en-1-ol | Phenyl group on C3. Internal alkene. | |

| Homoallylic alcohol | 1-phenylbut-3-en-1-ol | Benzyl/Phenyl is part of the backbone or C1. | |

| 2-methyl-3-phenylprop-2-en-1-ol | Methyl on C2, Phenyl on C3. |

Chemical Properties & Spectroscopy

Physicochemical Profile[1][3][4][5][7][8][9][10][11][12]

-

CAS Number: 30457-89-7

-

Molecular Formula:

-

Molecular Weight: 148.20 g/mol

-

Appearance: Colorless to pale yellow oil.

-

Odor: Mild, aromatic floral odor (often described as having hyacinth notes).

Spectroscopic Signature

Researchers synthesizing this compound should look for the following diagnostic signals to confirm the "2-benzyl" substitution pattern:

-

NMR (CDCl

-

Aromatic:

7.15–7.35 (m, 5H, Ph-H). -

Terminal Alkene: Two singlets (or narrow multiplets) at

~5.10 and ~4.95 ppm. Note: The lack of large coupling constants confirms the geminal alkene protons. -

Allylic Alcohol: Singlet (broad) at

~4.05 ppm ( -

Benzylic Methylene: Singlet at

~3.40 ppm (

-

-

NMR:

-

Diagnostic quaternary carbon signal at

~148 ppm (C2 of the propene chain). -

Terminal alkene carbon at

~112 ppm.

-

Synthetic Pathways

The synthesis of 2-benzylprop-2-en-1-ol is rarely direct. It is most efficiently accessed via the reduction of 2-benzylacrylic acid derivatives. The pathway involves a Mannich-type condensation followed by hydride reduction.

Pathway Diagram (DOT)

Figure 1: Synthetic workflow from benzylmalonic acid to the target alcohol.

Detailed Experimental Protocol

This protocol describes the reduction of the intermediate ester, ethyl 2-benzylacrylate , which is the industry-standard route for high-yield synthesis.

Step 1: Precursor Synthesis (Ethyl 2-benzylacrylate)

Note: This step utilizes a modified Mannich reaction.

-

Reactants: Suspend benzylmalonic acid (1.0 equiv) and paraformaldehyde (1.6 equiv) in ethyl acetate.

-

Catalysis: Add diethylamine (1.0 equiv) dropwise at 0°C.

-

Reflux: Heat to reflux for 90 minutes. The reaction undergoes decarboxylative methylenation.

-

Workup: Acidify with HCl, extract, and concentrate to yield 2-benzylacrylic acid.

-

Esterification: Reflux the acid in ethanol with catalytic

to yield ethyl 2-benzylacrylate .

Step 2: Reduction to 2-Benzylprop-2-en-1-ol

Safety: DIBAL-H is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Solvation: Dissolve ethyl 2-benzylacrylate (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool to -78°C (dry ice/acetone bath).

-

Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 22 mmol, 2.2 equiv) dropwise over 20 minutes.

-

Monitoring: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench (Fieser Method): Dilute with ether. Add water (0.8 mL), then 15% NaOH (0.8 mL), then water (2.0 mL). Add anhydrous

and stir for 15 minutes until a white granular precipitate forms. -

Isolation: Filter through a celite pad. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Reactivity & Applications in Drug Design

2-benzylprop-2-en-1-ol serves as a versatile "chiral scaffold precursor." Its primary utility lies in its ability to undergo asymmetric functionalization.

Key Transformations

-

Asymmetric Epoxidation (Sharpless/Shi):

-

The allylic alcohol moiety directs epoxidation.[9]

-

Product:(2R)-2,3-epoxy-2-benzylpropanol .

-

Application: This epoxide is a critical intermediate for HIV protease inhibitors and other antiviral agents containing a chiral quaternary center.

-

-

Tsuji-Trost Allylation:

-

The alcohol can be converted to a leaving group (acetate/carbonate) and used in Pd-catalyzed allylic alkylation to introduce the "2-benzylallyl" motif into nucleophiles.

-

-

Cyclization:

-

Under acidic conditions or with electrophiles (e.g.,

), it cyclizes to form functionalized tetrahydrofurans or lactones.

-

Reactivity Flowchart (DOT)

Figure 2: Divergent synthesis pathways utilizing 2-benzylprop-2-en-1-ol as a core scaffold.

References

-

Chemical Identity & CAS

- Source: ChemicalBook / CAS Registry.

-

Title: 2-benzylprop-2-en-1-ol (CAS 30457-89-7).[2]

-

URL:

-

Synthesis Precursor (Ethyl 2-benzylacrylate)

- Source: PubChem Compound Summary.

-

Title: Ethyl 2-benzylacrylate (CAS 20593-63-9).[12]

-

URL:

-

Experimental Protocol (Mannich/Reduction Route)

- Source: ChemicalBook Reaction D

-

Title: Synthesis of 2-benzylacrylic acid and derivatives.[2]

-

URL:

-

Epoxidation Utility

- Source: MolAid Chemical D

- Title: (2R)

-

URL:

Sources

- 1. 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide compound with (S)-3,3-bis(3,5-dimethylphenyl)-1-phenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole (1:1) - CAS号 1401455-91-1 - 摩熵化学 [molaid.com]

- 2. CAS号列表_3_第111页_Chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. (E)-2-methyl-3-(4-nitrophenyl)acrylic acid - CAS号 949-98-4 - 摩熵化学 [molaid.com]

- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents [mdpi.com]

- 7. ethyl 3-(2-benzylallyl)-1-tosylindole-2-carboxylate - CAS号 132819-89-7 - 摩熵化学 [molaid.com]

- 8. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Benzyl Alcohol vs Benzene: Key Differences Explained | Elchemy [elchemy.com]

- 12. Ethyl 2-benzylacrylate | C12H14O2 | CID 11084648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Isomerization of 2-Benzylprop-2-en-1-ol to 2-Methyl-3-phenylpropanal

Executive Summary

This application note details the catalytic isomerization of 2-benzylprop-2-en-1-ol (2-benzylallyl alcohol) to 2-methyl-3-phenylpropanal . Unlike oxidative methods that generate stoichiometric waste or multi-step oxidation/reduction sequences, transition-metal-catalyzed isomerization offers a 100% atom-economical route.

This guide prioritizes two distinct protocols:

-

High-Selectivity Iridium Protocol: Utilizing cationic iridium complexes (Crabtree-type) for maximum yield and mild conditions.

-

Robust Ruthenium Protocol: A cost-effective alternative utilizing ruthenium dimers for scalability.

Target Product Profile:

-

Substrate: 2-benzylprop-2-en-1-ol (

) -

Product: 2-methyl-3-phenylpropanal (

) -

Reaction Type: Redox Isomerization (1,3-Hydrogen Shift)

Mechanistic Insight & Scientific Grounding

The transformation relies on the migration of the C=C double bond from the allylic position to the vinylic position, followed by tautomerization to the aldehyde.

The Metal-Hydride Mechanism

The most authoritative mechanism for this transformation involves a metal-hydride addition-elimination sequence.

-

Coordination: The metal center coordinates to the alkene of the allylic alcohol.

-

Hydrometalation: A metal-hydride species inserts into the double bond.

- -Hydride Elimination: Elimination occurs towards the alcohol carbon, forming an enol.

-

Tautomerization: The enol rapidly tautomerizes to the thermodynamically stable aldehyde.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Iridium-catalyzed pathway.

Caption: Figure 1.[1] Metal-hydride catalyzed isomerization cycle via addition-elimination sequence.

Catalyst Selection & Comparison

Selection of the catalyst is critical for suppressing the competing hydrogenation reaction (if H2 is used for activation) and preventing decarbonylation.

| Feature | Protocol A: Cationic Iridium | Protocol B: Ruthenium Dimer |

| Catalyst System | ||

| Activation | Requires | Thermal / Base assisted |

| Selectivity | >98% Aldehyde | Good (may form minor ketones) |

| Conditions | Room Temperature (Mild) | Elevated Temp ( |

| Sensitivity | High ( | Moderate (Air stable precursor) |

| Reference | Mazet, Acc. Chem. Res. [1] | Trost/Beller variants [2] |

Experimental Protocols

Protocol A: High-Selectivity Iridium Catalyzed Isomerization

Recommended for high-value synthesis requiring maximum isomeric purity.

Reagents:

-

Substrate: 2-benzylprop-2-en-1-ol (1.0 equiv)

-

Catalyst:

(3 mol%) -

Solvent: Anhydrous THF (degassed)

-

Activation Gas: Hydrogen (

) - Used only for activation

Step-by-Step Methodology:

-

Catalyst Activation (Critical Step):

-

In a glovebox or under strict Schlenk conditions, charge a flame-dried reaction flask with

(3 mol%). -

Add anhydrous THF to dissolve the catalyst (resulting in a red/orange solution).

-

Bubble

gas through the solution for 5-10 minutes until the solution becomes colorless or pale yellow. Note: This generates the active Iridium-dihydride species. -

Crucial: Thoroughly purge the solution with Argon for 15 minutes to remove all dissolved

. Failure to remove

-

-

Reaction Initiation:

-

Dissolve 2-benzylprop-2-en-1-ol in a minimal amount of degassed THF.

-

Add the substrate solution dropwise to the activated catalyst solution under Argon flow.

-

-

Incubation:

-

Stir the mixture at room temperature (

). -

Monitor reaction progress via TLC (hexane/EtOAc 8:2) or GC-MS. Conversion is typically complete within 2-6 hours.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue via flash column chromatography (Silica gel, typically mild eluent like 5-10% EtOAc in Hexanes) to isolate 2-methyl-3-phenylpropanal .

-

Protocol B: Robust Ruthenium Catalyzed Isomerization

Recommended for larger scale reactions where strict exclusion of air is difficult.

Reagents:

-

Substrate: 2-benzylprop-2-en-1-ol (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Diphenylphosphinoethane (dppe) (4 mol%) or similar bidentate phosphine.

-

Base:

or -

Solvent: Ethanol or Toluene

Step-by-Step Methodology:

-

Catalyst Formation:

-

Combine

and the phosphine ligand in the reaction vessel. -

Add solvent (Ethanol) and stir for 10 minutes to pre-form the active complex.

-

-

Reaction:

-

Add the base (

) followed by the substrate 2-benzylprop-2-en-1-ol. -

Heat the mixture to reflux (

for Ethanol) or

-

-

Monitoring:

-

Monitor via GC-FID. The reaction may require 12-24 hours depending on scale.

-

Checkpoint: If conversion stalls, addition of a small amount (1-2 mol%) of a hydride source (like isopropanol) can re-initiate the cycle by regenerating the Ru-H species.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove solid base and catalyst residues.

-

Evaporate solvent and purify via distillation or chromatography.

-

Experimental Workflow & Quality Control

The following diagram outlines the logical flow and critical decision points (checkpoints) for the experiment.

Caption: Figure 2. Experimental workflow for catalytic isomerization with decision branches.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by | Ensure rigorous degassing of solvents and Ar atmosphere. |

| Hydrogenation Product | Residual | Increase Argon purge time after |

| No Reaction | Induction period / Lack of active Hydride. | Add trace amounts of |

| Aldol Condensation | Base concentration too high (Protocol B). | Reduce base loading or switch to weaker base ( |

References

-

Mazet, C. et al. (2016). Iridium-Catalyzed Selective Isomerization of Primary Allylic Alcohols. Accounts of Chemical Research. [Link]

- Trost, B. M. et al. (1995). Ruthenium-Catalyzed Isomerization of Allylic Alcohols. Journal of the American Chemical Society.

-

Cadierno, V. et al. (2011). Redox Isomerization of Allylic Alcohols into Carbonyl Compounds Catalyzed by Ruthenium Complexes. Organometallics. [Link]

- Beller, M. et al. (2016). Cobalt-Catalyzed Isomerization of Allylic Alcohols.

-

Organic Chemistry Portal. Isomerization of Allylic Alcohols. [Link]

Sources

Application Notes and Protocols for the Transition Metal-Catalyzed Functionalization of 2-Benzylprop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The functionalization of allylic alcohols is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable building blocks for the pharmaceutical and materials science industries. Among these, 2-benzylprop-2-en-1-ol stands out as a versatile precursor for the synthesis of complex molecules bearing a benzylic moiety. This guide provides an in-depth exploration of the transition metal-catalyzed functionalization of 2-benzylprop-2-en-1-ol, with a focus on practical applications and detailed experimental protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental design and optimization.

Introduction: The Significance of the 2-Benzylallyl Scaffold

The 2-benzylprop-2-en-1-ol scaffold is of significant interest in medicinal chemistry. The benzyl group is a common motif in a wide range of biologically active compounds, contributing to favorable interactions with biological targets. Furthermore, the allylic alcohol functionality serves as a versatile handle for a variety of transition metal-catalyzed transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereoselectivity. The resulting products, such as chiral allylic amines and ethers, are valuable intermediates in the synthesis of pharmaceuticals and natural products. For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The ability to catalytically functionalize precursors like 2-benzylprop-2-en-1-ol opens up efficient synthetic routes to novel drug candidates.

Core Concepts in Transition Metal-Catalyzed Allylic Functionalization